tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a benzyl(ethyl)carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate and an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzyl(ethyl)carbamates, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, compounds containing trifluoromethyl groups are often studied for their potential pharmacological activities. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved performance in harsh environments .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- tert-Butyl benzyl (5-bromo-2-methylphenyl)carbamate
Uniqueness
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(ethyl)carbamate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzyl(ethyl)carbamate structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrF3NO2/c1-5-20(13(21)22-14(2,3)4)9-10-8-11(15(17,18)19)6-7-12(10)16/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZZBSLURBEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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